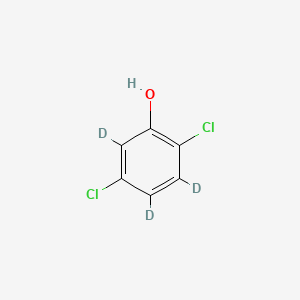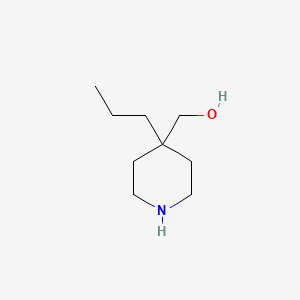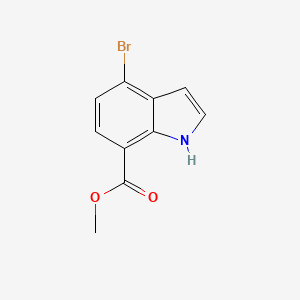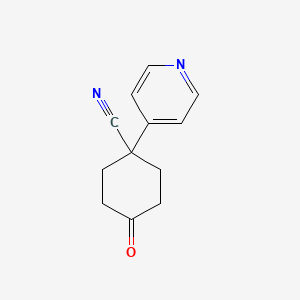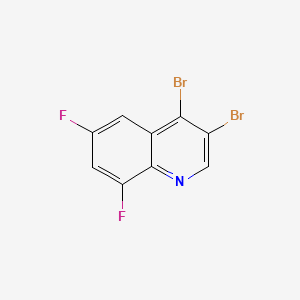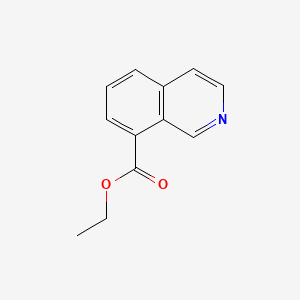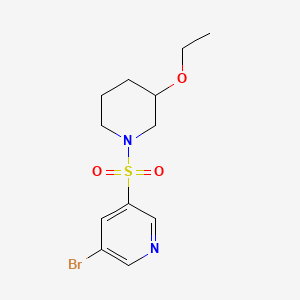
3-Bromo-5-(3-ethoxypiperidin-1-ylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-ethoxypiperidin-1-ylsulfonyl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the third position and a 3-ethoxypiperidin-1-ylsulfonyl group at the fifth position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-ethoxypiperidin-1-ylsulfonyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the third position.
Sulfonylation: The brominated pyridine is then subjected to sulfonylation using a sulfonyl chloride derivative, such as piperidin-1-ylsulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group at the fifth position.
Ethoxylation: The final step involves the ethoxylation of the piperidine ring using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-ethoxypiperidin-1-ylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of corresponding sulfides or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides, sulfones, and other oxidized derivatives.
Reduction Reactions: Products include sulfides, thiols, and reduced pyridine derivatives.
Scientific Research Applications
3-Bromo-5-(3-ethoxypiperidin-1-ylsulfonyl)pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological and inflammatory disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-ethoxypiperidin-1-ylsulfonyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The compound interacts with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The sulfonyl group and the ethoxypiperidine moiety play crucial roles in binding to the target sites and influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine: Lacks the ethoxy group, which may affect its binding affinity and pharmacokinetic properties.
3-Bromo-5-(morpholin-1-ylsulfonyl)pyridine: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine: The presence of a methyl group on the piperidine ring can influence the compound’s reactivity and biological activity.
Uniqueness
3-Bromo-5-(3-ethoxypiperidin-1-ylsulfonyl)pyridine is unique due to the presence of the ethoxypiperidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and medicinal chemistry, offering opportunities for the development of novel therapeutic agents and other specialized compounds.
Properties
IUPAC Name |
3-bromo-5-(3-ethoxypiperidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-2-18-11-4-3-5-15(9-11)19(16,17)12-6-10(13)7-14-8-12/h6-8,11H,2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEMFYAMWBUNTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)
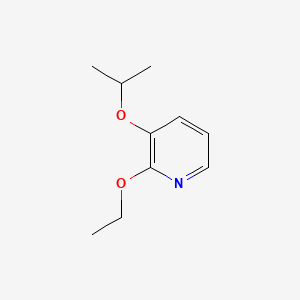
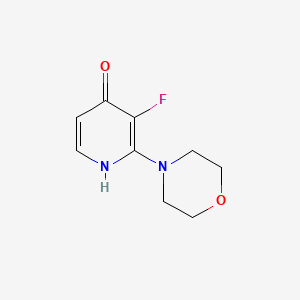
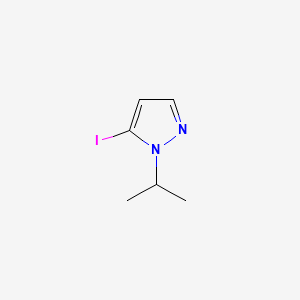
![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)
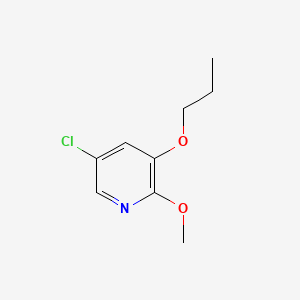
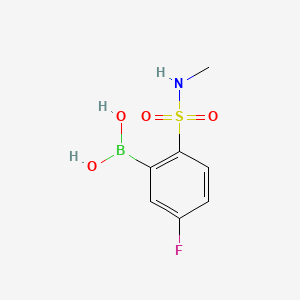
![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)
